molecular formula C19H21N3O2 B6475822 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole CAS No. 2640972-63-8

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole

Cat. No. B6475822
CAS RN: 2640972-63-8
M. Wt: 323.4 g/mol
InChI Key: SCMBPPYUIJVGAK-UHFFFAOYSA-N
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Description

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole, also known as 2-MPMP, is a synthetic compound with a variety of potential applications in scientific research. It is an organic molecule that consists of a piperidine ring with a benzoxazole group and a methylpyridin-4-yloxy group. The structure of the compound allows it to interact with a variety of other molecules, making it a useful tool for studying biochemical and physiological processes.

Mechanism of Action

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole is thought to interact with proteins through a variety of mechanisms. It is believed to bind to active sites on enzymes and other proteins, as well as to form hydrogen bonds with amino acid side chains. Additionally, it is thought to interact with lipids and other molecules in the cell membrane, allowing it to modulate signal transduction pathways.
Biochemical and Physiological Effects
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole has been studied for its potential to modulate biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the nervous system. Additionally, it has been studied for its ability to modulate signal transduction pathways, which can lead to changes in gene expression and cellular metabolism.

Advantages and Limitations for Lab Experiments

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole is a useful tool for studying biochemical and physiological processes in the laboratory. It is a relatively inexpensive compound that is easy to synthesize and purify, making it a cost-effective option for research. Additionally, its structure allows it to interact with a variety of other molecules, making it a versatile tool for studying the interactions between proteins and lipids. However, it is important to note that the effects of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole can vary depending on the system being studied, and it is important to understand the potential limitations of the compound before using it in experiments.

Future Directions

There are a variety of potential future directions for research involving 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole. It could be studied further for its potential to modulate signal transduction pathways, as well as its ability to interact with other molecules in the cell. Additionally, it could be studied for its potential to modulate the activity of other enzymes and proteins, as well as its potential to affect the expression of genes. Finally, it could be studied for its potential to interact with other drugs and compounds, as well as its potential to be used as a drug delivery system.

Synthesis Methods

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole can be synthesized through a variety of methods. The most common method involves the reaction of 4-methylpyridine-3-carboxaldehyde and piperidine-1-carbaldehyde in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with 1,3-benzoxazole in the presence of a strong acid, such as hydrochloric acid. The reaction is typically carried out at a temperature of 80-90°C, and the product is then purified by column chromatography or recrystallization.

Scientific Research Applications

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a model compound for studying the binding of small molecules to proteins, as well as for studying the interactions between proteins and lipids. Additionally, it has been used to study the structure and function of enzymes involved in signal transduction pathways.

properties

IUPAC Name

2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-12-20-9-6-17(14)23-13-15-7-10-22(11-8-15)19-21-16-4-2-3-5-18(16)24-19/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMBPPYUIJVGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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